1-Amino-3-phenoxypropan-2-ol
Overview
Description
1-Amino-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H13NO2
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-phenoxypropan-2-ol is the bacterial cells, specifically the Gram-negative and Gram-positive pathogens . The compound has shown significant activity against these bacterial cells, making it a potential candidate for the treatment of bacterial infections .
Mode of Action
This compound interacts with its targets by causing extensive membrane damage . This interaction results in the impairment of the bacterial outer and inner membranes . The compound’s mode of action is primarily based on its ability to cause membrane damage, leading to the death of the bacterial cells .
Biochemical Pathways
The compound’s ability to cause extensive membrane damage suggests that it disrupts the normal functioning of the bacterial cell membrane . This disruption could affect various biochemical pathways within the bacterial cells, leading to their death .
Pharmacokinetics
The compound’s molecular weight of167.21 suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the direct and efficient killing of persister cells from both Gram-negative and Gram-positive pathogens . The compound has shown to potentiate antibiotic activity in several in vitro and in vivo infection models and possesses promising anti-biofilm activity . Strikingly, it restores antibiotic sensitivity even in resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the condensation reaction of phenol and isopropylamine under appropriate reaction conditions . Another method includes the reaction of phenoxypropanol with ammonia or amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-Amino-3-phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in developing new antibiotics and anti-biofilm agents.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009): This compound is a derivative with enhanced antibacterial properties.
1-Phenoxy-3-aminopropan-2-ol: A closely related compound with similar chemical properties.
Uniqueness: 1-Amino-3-phenoxypropan-2-ol stands out due to its balanced chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in disrupting bacterial membranes make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
1-amino-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962749 | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-19-8 | |
Record name | 2-Propanol, 1-amino-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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